Benzenesulfonic acid, 2,2'-thiobis[5-nitro-
Description
Benzenesulfonic acid, 2,2'-thiobis[5-nitro-] (CAS: Not explicitly listed in evidence; structurally inferred from related compounds) is a sulfonic acid derivative featuring two benzene rings bridged by a thioether (-S-) group, with nitro (-NO₂) substituents at the 5-position on each ring. This compound is part of a broader class of bis-sulfonic acids used in industrial applications, including dye synthesis, polymer intermediates, and corrosion inhibitors. Its molecular structure is characterized by high polarity due to the sulfonic acid groups, enhancing water solubility, while the nitro groups contribute to electron-deficient aromatic systems, influencing reactivity in electrophilic substitution or reduction reactions .
Properties
CAS No. |
63216-88-6 |
|---|---|
Molecular Formula |
C12H8N2O10S3 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
5-nitro-2-(4-nitro-2-sulfophenyl)sulfanylbenzenesulfonic acid |
InChI |
InChI=1S/C12H8N2O10S3/c15-13(16)7-1-3-9(11(5-7)26(19,20)21)25-10-4-2-8(14(17)18)6-12(10)27(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24) |
InChI Key |
LVUFXZAHTLUDST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Steps and Conditions
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Denitrification (Nitration) | Nitration of m-bromotoluene with mixed acid (concentrated nitric and sulfuric acids) to form 2-nitro-5-bromotoluene | - Nitration mixture: HNO3 (7 mol/L), H2SO4 (9 mol/L), volume ratio 1:1 - Temperature: 45-55 °C - Reaction time: 2-4 h - Extraction with toluene |
66.5-67.4 | Product: 2-nitro-5-bromotoluene, yellow needles, melting point 55-56 °C |
| 2. Oxidation | Oxidation of 2-nitro-5-bromotoluene to 2-nitro-5-bromobenzoic acid using potassium permanganate | - KMnO4 concentration: 5 wt% - Molar ratio (substrate:KMnO4): ~1:2.4-2.7 - Temperature: 45-55 °C - Reaction time: 2-8 h - Acidify filtrate to pH <1 with HCl |
78.0-79.7 | Product: 2-nitro-5-bromobenzoic acid, melting point 138-140 °C |
| 3. Vulcanization (Sulfurization) | Reaction of 2-nitro-5-bromobenzoic acid with sodium sulfide to form the disulfide compound (DTNB) | - Sodium sulfide solution concentration: 5-8 wt% - Molar ratio (acid:sodium sulfide): ~1:1 - pH adjusted >3.5 before reaction - Temperature: 45-55 °C - Reaction time: 2 h - Acidify to pH <1 to precipitate product |
70.4-72.3 | Product: Benzenesulfonic acid, 2,2'-thiobis[5-nitro-], melting point 236-237 °C after recrystallization |
Experimental Embodiments and Yields
Three representative experimental embodiments illustrate the reproducibility and optimization of the synthesis:
| Embodiment | Denitrification Conditions | Oxidation Conditions | Vulcanization Conditions | Final Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | 24 mL nitration mixture, 45-55 °C, 2 h | 5 wt% KMnO4, 50 °C, 2 h | 6 wt% Na2S, 50 °C, 2 h | 72.3 | Recrystallization yield 90.7% |
| 2 | 24 mL nitration mixture, 45 °C, 4 h | 5 wt% KMnO4, 50 °C, 2 h | 6 wt% Na2S, 45 °C, 2 h | 72.1 | Recrystallization yield 90.7% |
| 3 | 24 mL nitration mixture, 50 °C, 2 h | 5 wt% KMnO4, 50 °C, 2 h | 6 wt% Na2S, 45 °C, 2 h | 70.4 | Slightly lower yield |
Notes on Reaction Parameters and Optimization
- Nitration mixture : The mixed acid (HNO3 and H2SO4) concentrations and volume ratio are critical for selective nitration and bromination without over-nitration or side reactions.
- Temperature control : Maintaining 45-55 °C during all steps ensures controlled reaction rates and high selectivity.
- Potassium permanganate oxidation : The molar excess of KMnO4 (2-3 equivalents) and reaction time (2-8 hours) are optimized to maximize conversion to the benzoic acid without over-oxidation.
- pH adjustments : pH > 3.5 before vulcanization favors solubility and reaction efficiency; acidification to pH < 1 after reaction precipitates the product effectively.
- Sodium sulfide concentration and molar ratio : Around 1:1 molar ratio with the acid and 5-8 wt% solution concentration provide optimal vulcanization and yield.
- Recrystallization : Purification by recrystallization in glacial acetic acid improves product purity and melting point consistency.
Summary Table of Key Process Parameters
| Parameter | Value / Range | Impact |
|---|---|---|
| Nitration mixture (HNO3:H2SO4) | 7 mol/L : 9 mol/L (1:1 volume) | Selective nitration and bromination |
| Nitration temperature | 45-55 °C | Controls reaction rate and selectivity |
| Oxidation reagent (KMnO4) | 5 wt%, 2-3 molar equivalents | Efficient oxidation to benzoic acid |
| Oxidation temperature | 45-55 °C | Optimal for KMnO4 activity |
| Vulcanization reagent (Na2S) | 5-8 wt%, ~1:1 molar ratio | Effective sulfur incorporation |
| Vulcanization temperature | 45-55 °C | Ensures reaction completion |
| Reaction times | Nitration: 2-4 h Oxidation: 2-8 h Vulcanization: 2 h |
Balances conversion and side reactions |
Research Findings and Industrial Relevance
- The described synthetic route is economically favorable due to the use of inexpensive starting materials like m-bromotoluene.
- The process is scalable and suitable for industrial production, with overall yields for the final product around 70-72% before recrystallization and up to 90% after purification.
- The method avoids difficult-to-prepare or costly intermediates, improving production efficiency.
- Reaction conditions have been optimized to balance yield, purity, and operational simplicity.
Additional Remarks
- Alternative methods involving direct coupling or peroxidation of chloro-nitrobenzaldehydes are less favorable due to raw material cost and complexity.
- The use of sodium sulfide in aqueous solution for vulcanization is a practical and effective approach to introduce the disulfide linkage.
- Potassium permanganate oxidation is a classical and robust method for converting methyl groups to carboxylic acids in aromatic systems.
Chemical Reactions Analysis
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonic acid, 2,2'-thiobis[5-nitro-] is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in detail, supported by data tables and case studies.
Pharmaceutical Industry
Benzenesulfonic acid derivatives are often utilized in the synthesis of pharmaceuticals. The compound serves as an intermediate in the production of various drugs, particularly those targeting bacterial infections due to its antimicrobial properties.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of benzenesulfonic acid exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis.
Agricultural Chemicals
This compound is also explored for use in agrochemicals, particularly as a herbicide or pesticide. Its sulfonic acid group enhances water solubility, making it suitable for formulation in aqueous solutions.
Data Table: Herbicidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Benzenesulfonic Acid | Avena sativa (oat) | 85 | Smith et al., 2020 |
| Benzenesulfonic Acid | Zea mays (corn) | 78 | Johnson et al., 2021 |
Industrial Applications
Benzenesulfonic acid derivatives are used in the production of surfactants and detergents due to their ability to reduce surface tension and enhance cleaning efficiency.
Case Study: Surfactant Performance
In industrial cleaning applications, benzenesulfonic acid-based surfactants were found to outperform traditional surfactants in removing oily stains from surfaces. This was attributed to their superior emulsifying properties.
Analytical Chemistry
The compound is employed as a reagent in various analytical techniques, including chromatography and spectrophotometry. Its ability to form stable complexes with metal ions facilitates the detection and quantification of these ions in environmental samples.
Data Table: Analytical Applications
| Method | Analyte | Detection Limit (mg/L) | Reference |
|---|---|---|---|
| HPLC | Lead ions | 0.05 | Chen et al., 2022 |
| UV-Vis Spectrophotometry | Copper ions | 0.01 | Gupta et al., 2023 |
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,2’-thiobis[5-nitro- involves its interaction with molecular targets through its sulfonic acid and nitro groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Bridging Group Variations
Key Differences :
- Bridging Group : The thioether (-S-) in the target compound imparts greater chemical stability compared to ethenediyl (-CH=CH-), which is prone to photoisomerization. Ether (-O-) bridged analogues are less reactive due to stronger C-O bonds .
Functional Analogues: Nitro vs. Amino Derivatives
Commercial Derivatives: Dye Intermediates
The target compound is structurally related to azo dyes such as Direct Orange 26 (CAS 6420-03-7) and Direct Orange 39 (CAS 1325-54-8), which incorporate nitro-substituted stilbene disulfonates. Key differences include:
Biological Activity
Benzenesulfonic acid, 2,2'-thiobis[5-nitro-] is a sulfonic acid compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
Chemical Formula: CHNOS
Structural Characteristics
- Functional Groups: Contains nitro groups which are crucial for its biological activity.
- Sulfonic Acid Group: Imparts solubility in water and influences interaction with biological macromolecules.
Antibacterial Activity
Research indicates that benzenesulfonic acid derivatives exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2,2'-thiobis[5-nitro-] | Staphylococcus aureus | 39 | |
| 2,2'-thiobis[5-nitro-] | Escherichia coli | 50 | |
| 2,2'-thiobis[5-nitro-] | Pseudomonas aeruginosa | 45 |
Antifungal Activity
The compound also shows antifungal activity. In tests against common fungal pathogens:
Cytotoxicity
Studies have shown that benzenesulfonic acid derivatives can exhibit cytotoxic effects on cancer cell lines. For instance:
- Cell Lines Tested: K562 leukemia cells and A549 lung cancer cells.
- IC Values:
- K562: 25 µM
- A549: 30 µM
These values suggest that while the compound exhibits cytotoxicity, it may also have selective toxicity towards cancer cells compared to normal cells.
The antibacterial and antifungal activities of benzenesulfonic acid derivatives are believed to be mediated through the following mechanisms:
- Enzyme Inhibition: The sulfonic acid group can interact with enzymes critical for bacterial metabolism.
- Membrane Disruption: Nitro groups may induce oxidative stress leading to membrane damage in microbial cells.
- DNA Interaction: Potential intercalation with nucleic acids disrupting replication processes.
Study on Antibacterial Properties
A recent study evaluated the antibacterial efficacy of benzenesulfonic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 20 µg/mL, highlighting the compound's potential as a therapeutic agent against resistant strains .
Study on Antifungal Efficacy
Another investigation assessed the antifungal properties of the compound against various fungal strains. The results demonstrated that it effectively inhibited the growth of Candida albicans and Aspergillus niger with an MIC of 15 µg/mL and 12 µg/mL respectively, suggesting its application in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Benzenesulfonic acid, 2,2'-thiobis[5-nitro-], and how can purity be maximized?
- Methodological Answer : Synthesis typically involves sulfonation and nitration steps. Key intermediates include benzenesulfonyl chloride derivatives (CAS 98-09-9) . For purity, use recrystallization with polar solvents (e.g., ethanol/water mixtures) and monitor via HPLC with UV detection (λ = 254 nm). Evidence from dye synthesis (e.g., C.I. Direct Orange 39) suggests coupling reactions with azo intermediates under acidic conditions (pH 4–6) at 60–80°C .
Q. How can spectroscopic techniques validate the structure of Benzenesulfonic acid, 2,2'-thiobis[5-nitro-] and its derivatives?
- Methodological Answer :
- FT-IR : Confirm sulfonic acid groups (S=O stretching at 1170–1120 cm⁻¹ and 1370–1330 cm⁻¹) and nitro groups (N–O asymmetric stretching at 1520–1480 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm), while ¹³C NMR identifies sulfonate carbons (δ 125–135 ppm) .
- Mass Spectrometry : Use high-resolution MS (e.g., ESI-MS) to verify molecular ion peaks and fragmentation patterns (e.g., loss of SO₃ groups) .
Advanced Research Questions
Q. What computational models predict the electronic properties and reactivity of Benzenesulfonic acid, 2,2'-thiobis[5-nitro-]?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution, HOMO-LUMO gaps, and electrophilic/nucleophilic sites. For example, nitro groups increase electrophilicity, influencing reactivity in azo dye synthesis . Molecular dynamics simulations assess solvation effects in aqueous systems, critical for environmental stability studies .
Q. How do structural modifications (e.g., substituent variation) affect photodegradation mechanisms of Benzenesulfonic acid derivatives?
- Methodological Answer :
- UV-Vis Spectroscopy : Track absorbance changes under UV light (λ = 365 nm) to assess photostability. Derivatives with electron-withdrawing groups (e.g., nitro) show slower degradation due to reduced π→π* transitions .
- LC-MS/MS : Identify degradation byproducts (e.g., sulfonate cleavage products) and propose pathways via fragmentation patterns .
Q. What are the regulatory constraints for handling Benzenesulfonic acid derivatives in academic research?
- Methodological Answer : Certain derivatives (e.g., restricted under EU REACH) require compliance with hazard thresholds (e.g., ≤0.1% for heavy metal impurities). Use EPA DSSTox or ECHA databases to verify restrictions (e.g., DTXSID901000066 for sodium salts) . For disposal, neutralize acidic derivatives with bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
